molecular formula C19H24N2O4S2 B4267802 1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine

1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine

Cat. No.: B4267802
M. Wt: 408.5 g/mol
InChI Key: SUWHDFKNDOPPFS-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine is a chemical compound characterized by the presence of two sulfonyl groups attached to a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of piperazine with phenylsulfonyl chloride and 4-propylphenylsulfonyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl groups can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonyl groups can be reduced to sulfides under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-(Phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a scaffold for designing new drugs with anti-inflammatory or anticancer properties.

    Materials Science: Use in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigation of its interactions with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 1-(phenylsulfonyl)-4-[(4-propylphenyl)sulfonyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl groups can form hydrogen bonds or electrostatic interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

    1-(Phenylsulfonyl)piperazine: Lacks the additional sulfonyl group on the aromatic ring.

    4-[(4-Propylphenyl)sulfonyl]piperazine: Lacks the phenylsulfonyl group on the piperazine ring.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S2/c1-2-6-17-9-11-19(12-10-17)27(24,25)21-15-13-20(14-16-21)26(22,23)18-7-4-3-5-8-18/h3-5,7-12H,2,6,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUWHDFKNDOPPFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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